molecular formula C27H28N4O6 B6510340 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 902921-11-3

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B6510340
CAS No.: 902921-11-3
M. Wt: 504.5 g/mol
InChI Key: TZHZEQJAICPTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide features a pyrido[2,3-d]pyrimidine core with dual ketone groups at positions 2 and 3. Key structural elements include:

  • 3,4-Dimethoxyphenethyl group: Attached to the pyrido[2,3-d]pyrimidine core, contributing electron-donating methoxy substituents that may enhance aromatic interactions.
  • Acetamide linker: Connects the heterocyclic core to a 2-ethoxyphenyl group, where the ethoxy substituent at the ortho position introduces steric and electronic effects distinct from para-substituted analogs.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6/c1-4-37-21-10-6-5-9-20(21)29-24(32)17-31-25-19(8-7-14-28-25)26(33)30(27(31)34)15-13-18-11-12-22(35-2)23(16-18)36-3/h5-12,14,16H,4,13,15,17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHZEQJAICPTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structural analogs vary in core heterocycles, substituent positions, and functional groups, which influence their physicochemical and biological properties.

Key Observations

Core Heterocycle Variations
  • Pyrazolo[3,4-d]pyrimidine : Incorporates a pyrazole ring, which may alter electron distribution and hydrogen-bonding capacity.
  • 1,3,4-Oxadiazole : Introduces sulfur and nitrogen heteroatoms, increasing polarity and metabolic stability.
Substituent Effects
  • Ethoxy Position : The target’s 2-ethoxyphenyl group (ortho-substitution) contrasts with the 4-ethoxyphenyl in , where para-substitution reduces steric hindrance but may decrease binding specificity.
  • Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) in the target and enhance solubility, while chloro (electron-withdrawing) in and improve electrophilicity and reactivity .

Physicochemical Properties

  • Solubility : Hydrophilic groups (e.g., hydroxyethyl in ) increase aqueous solubility, whereas trifluoromethoxy or nitro groups reduce it.
  • Melting Points : Higher melting points (e.g., 302–304°C in ) correlate with crystalline stability, while oils (e.g., ) indicate lower intermolecular forces.
  • Chromatographic Behavior : The target’s analogs show varied Rf values (e.g., 0.4 for vs. 0.17 for ), reflecting differences in polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.